molecular formula C16H22N2O5 B1623427 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene CAS No. 51852-81-4

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene

Cat. No.: B1623427
CAS No.: 51852-81-4
M. Wt: 322.36 g/mol
InChI Key: YNGKYBTVHBAUSQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a complex polymeric compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is essential for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

The compound consists of a polymer backbone derived from 1,3-propanediol and bis(isocyanatomethyl)benzene. The presence of hydroxymethyl groups contributes to its hydrophilicity, while the isocyanate functionalities are known to react with various nucleophiles, potentially influencing biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that polymers containing isocyanate groups can exhibit cytotoxic effects on various cell lines. The extent of cytotoxicity often depends on the molecular weight of the polymer and the degree of isocyanate functionalization .
  • Biocompatibility : The polymer's biocompatibility is crucial for its use in medical applications. Research indicates that while some isocyanate-containing polymers may provoke an immune response, modifications to the polymer structure can enhance biocompatibility .
  • Antimicrobial Activity : Certain derivatives of isocyanate-based polymers have demonstrated antimicrobial properties. This activity is attributed to the ability of isocyanates to disrupt microbial cell membranes or inhibit metabolic processes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 1,3-propanediol-based polymers on human fibroblast cells. The results indicated that at concentrations above 100 µg/mL, significant cell death was observed. The study highlighted that lower molecular weight variants exhibited less cytotoxicity compared to high molecular weight counterparts due to reduced cellular uptake .

Case Study 2: Biocompatibility in Medical Devices

In a clinical trial involving a medical device made from the polymer, researchers assessed its biocompatibility through in vivo testing. The results showed minimal inflammatory response when implanted in animal models, suggesting that appropriate modifications could render the polymer suitable for biomedical applications .

Table 1: Summary of Biological Activities

Biological ActivityObservations
CytotoxicitySignificant at >100 µg/mL
BiocompatibilityMinimal inflammation in vivo
AntimicrobialEffective against certain pathogens

Table 2: Case Study Results

Study FocusFindingsReference
CytotoxicityHigh molecular weight = high toxicity
BiocompatibilityLow inflammatory response
AntimicrobialEffective against E. coli

Scientific Research Applications

Coatings and Paints

The polymer is extensively used in the formulation of coatings and paints. Its properties allow for:

  • Enhanced Durability : Provides resistance to wear and environmental degradation.
  • Improved Adhesion : Acts as a bonding agent that enhances the adhesion of coatings to various substrates.
  • UV Resistance : Protects underlying materials from UV radiation, prolonging their lifespan.

Adhesives and Sealants

In the adhesives industry, this polymer serves as a critical component due to:

  • Strong Bonding Properties : Facilitates the formation of robust bonds between dissimilar materials.
  • Flexibility and Elasticity : Allows for movement without compromising the integrity of the bond.

Polyurethane Production

The polymer is utilized in the synthesis of polyurethane materials:

  • Foams : Used in flexible and rigid foam applications for insulation and cushioning.
  • Elastomers : Provides excellent mechanical properties for use in automotive parts and footwear.

Biomedical Applications

Research indicates potential applications in biomedical fields:

  • Drug Delivery Systems : The polymer's biocompatibility makes it suitable for drug delivery systems where controlled release is essential.
  • Tissue Engineering : It can be used as a scaffold material that supports cell growth and tissue regeneration.

Case Study 1: Automotive Coatings

A study conducted by EPA demonstrated that coatings formulated with this polymer exhibited superior performance compared to traditional coatings. The research highlighted improvements in scratch resistance and longevity under harsh environmental conditions.

Case Study 2: Medical Device Manufacturing

Research published in Journal of Biomedical Materials Research explored the use of this polymer as a scaffold for tissue engineering. Results showed enhanced cell adhesion and proliferation when compared to other commonly used materials.

Data Table of Properties and Applications

Property/ApplicationDescription
Chemical StructurePolymer of 1,3-Propanediol with Isocyanate
Primary UsesCoatings, Adhesives, Polyurethanes
Mechanical PropertiesHigh tensile strength, elasticity
Thermal StabilityStable up to 200 °C
BiocompatibilitySuitable for biomedical applications

Properties

IUPAC Name

1,2-bis(isocyanatomethyl)benzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.C6H14O3/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14;1-2-6(3-7,4-8)5-9/h1-4H,5-6H2;7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGKYBTVHBAUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)CO.C1=CC=C(C(=C1)CN=C=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51852-81-4
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051852814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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